

Morpholine-4-carboxamide: A Comprehensive Technical Guide on its Synthesis and Discovery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Morpholine-4-carboxamide**

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Abstract

Morpholine-4-carboxamide, a versatile heterocyclic compound, has garnered interest in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of its synthesis, discovery, and known biological activities. Detailed experimental protocols for its preparation are presented, alongside a summary of its physicochemical properties. The document elucidates its role as a DNA polymerase inhibitor and its potential interaction with the cannabinoid receptor 2 (CB2). While the precise historical discovery of this compound is not marked by a singular event, its emergence as a valuable scaffold in synthetic chemistry is well-recognized. This guide aims to serve as a comprehensive resource for researchers engaged in the exploration of morpholine-containing compounds for therapeutic applications.

Introduction

The morpholine ring is a privileged scaffold in medicinal chemistry, known for conferring favorable pharmacokinetic properties to drug candidates. **Morpholine-4-carboxamide**, incorporating both the morpholine moiety and a carboxamide functional group, represents a simple yet intriguing molecule with potential biological activities. Its structural features make it a valuable building block for the synthesis of more complex derivatives. This guide delves into the core aspects of **Morpholine-4-carboxamide**, from its synthesis to its biological implications.

Discovery and Historical Context

The first synthesis of **Morpholine-4-carboxamide** is not definitively documented in a landmark publication. Its origins likely trace back to the mid-20th century, emerging from routine explorations of morpholine and urea derivatives by organic chemists. The straightforward synthetic routes available would have made it an accessible compound for early researchers. Initially, it was likely regarded more as a chemical intermediate or a building block for more complex structures rather than a compound with a specific biological target. Its significance has grown as the importance of the morpholine scaffold in drug discovery has become more appreciated.

Synthesis of Morpholine-4-carboxamide

Two primary methods have been established for the synthesis of **Morpholine-4-carboxamide**. These methods are detailed below, offering scalable and efficient routes to this compound.

Method 1: Reaction of Morpholine with Urea

This method provides a direct and atom-economical approach to the synthesis of **Morpholine-4-carboxamide**.

Experimental Protocol:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine morpholine (1.0 equivalent) and urea (1.2 equivalents).
- Heat the reaction mixture to 120-130 °C.
- Maintain this temperature for 4-6 hours, observing the evolution of ammonia gas. The reaction progress can be monitored by thin-layer chromatography.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Triturate the resulting solid with a suitable solvent, such as diethyl ether or ethyl acetate, to remove any unreacted starting materials.
- Collect the solid product by filtration, wash it with the same solvent, and dry it under vacuum to yield **Morpholine-4-carboxamide**.

- Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.

Method 2: Reaction of Morpholine with a Phosgene Equivalent followed by Amination

This two-step method involves the formation of an intermediate, morpholine-4-carbonyl chloride, which is then reacted with ammonia.

Experimental Protocol:

Step 1: Synthesis of Morpholine-4-carbonyl chloride

- In a suitable reaction vessel, dissolve morpholine hydrochloride in an inert solvent such as toluene.
- Introduce phosgene gas or a phosgene equivalent (e.g., triphosgene) into the solution while stirring. The reaction is typically carried out at an elevated temperature (e.g., 60-120 °C)[1].
- Monitor the reaction until completion.
- The resulting morpholine-4-carbonyl chloride can be isolated, or the reaction mixture can be carried forward to the next step.

Step 2: Amination

- The crude or purified morpholine-4-carbonyl chloride is dissolved in an inert solvent (e.g., dichloromethane) and cooled to 0 °C.
- A solution of ammonia in a suitable solvent (e.g., aqueous ammonia or ammonia in methanol) is added dropwise with vigorous stirring.
- The reaction is allowed to warm to room temperature and stirred for several hours.
- The solvent is removed under reduced pressure.
- The crude product is then purified by recrystallization or column chromatography to yield **Morpholine-4-carboxamide**.

Physicochemical Properties

A summary of the key physicochemical properties of **Morpholine-4-carboxamide** is provided in the table below.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₀ N ₂ O ₂	[2]
Molecular Weight	130.15 g/mol	[2]
Melting Point	128 °C	
XLogP3	-1.2	[2]
Hydrogen Bond Donors	2	
Hydrogen Bond Acceptors	3	
CAS Number	2158-02-3	[2]

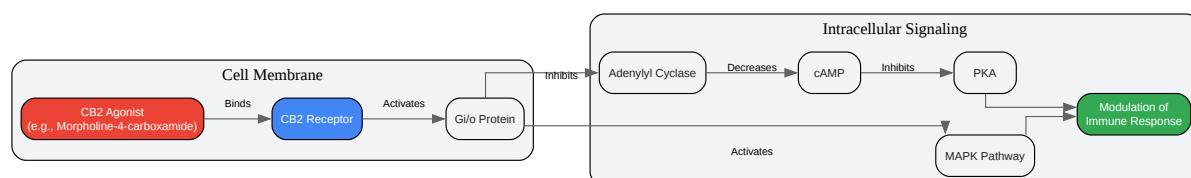
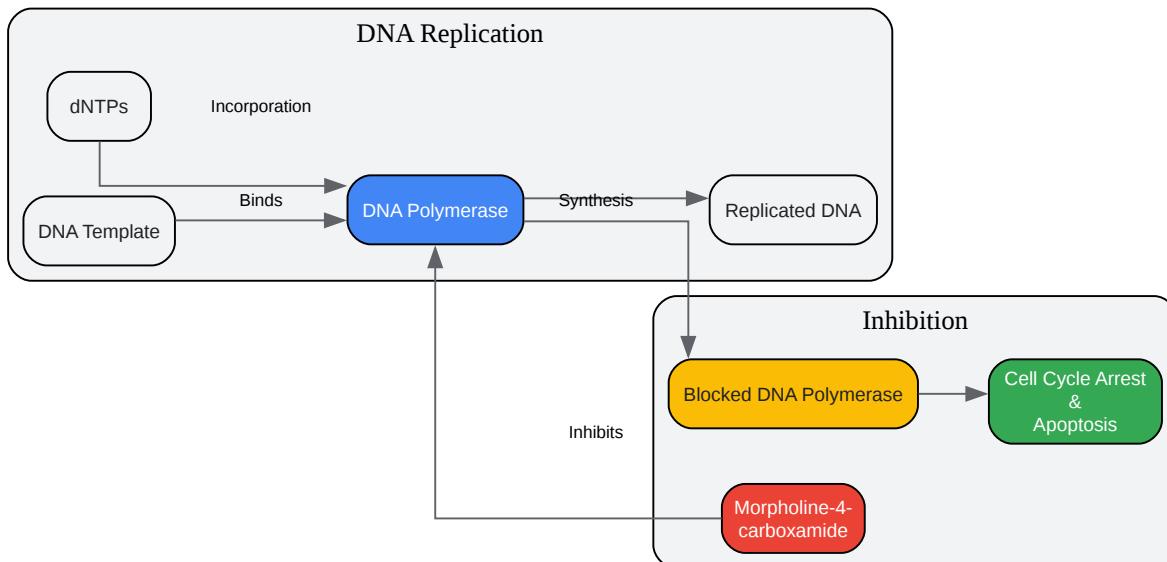
Biological Activity and Mechanism of Action

Morpholine-4-carboxamide has been identified as a compound of interest due to its potential biological activities, primarily as a DNA polymerase inhibitor and a ligand for the cannabinoid receptor 2 (CB2).

DNA Polymerase Inhibition

Morpholine-4-carboxamide has been reported to inhibit the activity of DNA polymerases.[\[2\]](#) DNA polymerases are crucial enzymes involved in DNA replication and repair. By inhibiting these enzymes, compounds can halt the proliferation of rapidly dividing cells, a hallmark of cancer. The precise mechanism of inhibition by **Morpholine-4-carboxamide** is not fully elucidated but is thought to involve binding to the DNA template strand, thereby preventing the polymerase from synthesizing new DNA.

While specific IC₅₀ values for **Morpholine-4-carboxamide** against various DNA polymerases are not readily available in the public domain, the general mechanism of DNA polymerase inhibition by small molecules provides a basis for its potential anticancer properties.



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